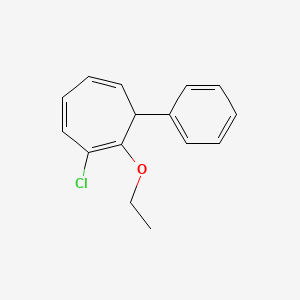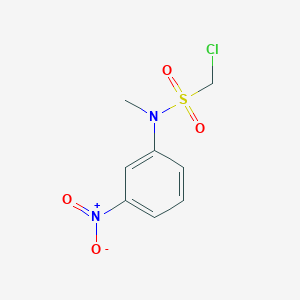
Didodecyl (oxiran-2-yl)methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didodecyl (oxiran-2-yl)methyl phosphate is a chemical compound that features an epoxy group (oxirane) and a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyl (oxiran-2-yl)methyl phosphate typically involves the reaction of didodecyl phosphate with an epoxide. The reaction conditions often require a catalyst to facilitate the opening of the epoxide ring and its subsequent reaction with the phosphate group. Common catalysts include acids or bases, depending on the specific reaction pathway chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, is increasingly common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Didodecyl (oxiran-2-yl)methyl phosphate can undergo various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced species.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the phosphate group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group can yield diols, while reduction can produce alcohols. Substitution reactions can result in the formation of various phosphate esters.
Aplicaciones Científicas De Investigación
Didodecyl (oxiran-2-yl)methyl phosphate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifier in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of Didodecyl (oxiran-2-yl)methyl phosphate involves its interaction with various molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. The phosphate group can participate in phosphorylation reactions, which are critical in many biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Didodecyl phosphate: Lacks the epoxy group but shares the phosphate functionality.
Epoxidized vegetable oils: Contain epoxy groups but differ in their overall structure and properties.
Phosphorylated surfactants: Similar in having both phosphate and hydrophobic groups but may differ in the specific structure and reactivity.
Uniqueness
Didodecyl (oxiran-2-yl)methyl phosphate is unique due to its combination of an epoxy group and a phosphate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Propiedades
Número CAS |
91889-98-4 |
|---|---|
Fórmula molecular |
C27H55O5P |
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
didodecyl oxiran-2-ylmethyl phosphate |
InChI |
InChI=1S/C27H55O5P/c1-3-5-7-9-11-13-15-17-19-21-23-30-33(28,32-26-27-25-29-27)31-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3 |
Clave InChI |
IBEVMLUXOKTQDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)

![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
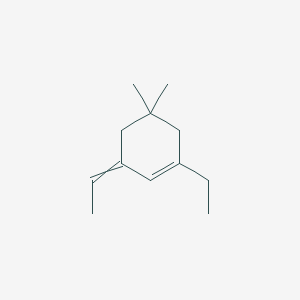
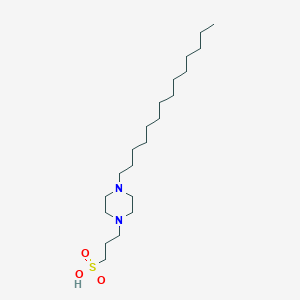
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
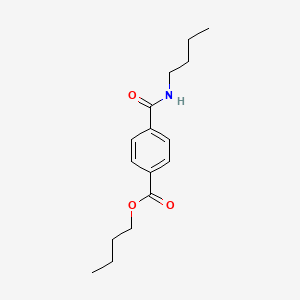
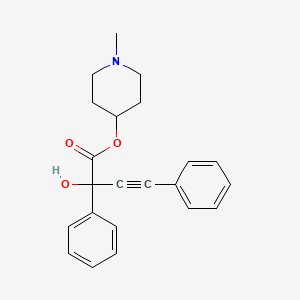
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)
